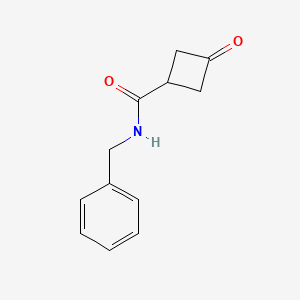

N-Benzyl-3-oxocyclobutanecarboxamide

Descripción general

Descripción

N-Benzyl-3-oxocyclobutanecarboxamide is an organic compound characterized by a benzyl group attached to a cyclobutanecarboxamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-oxocyclobutanecarboxamide typically involves the reaction of benzylamine with 3-oxocyclobutanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-3-oxocyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Benzyl-3-oxocyclobutanecarboxamide serves as a precursor or intermediate in the synthesis of biologically active compounds. Its structural characteristics make it suitable for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Case Study: Histamine H3 Receptor Antagonists

Research has indicated that compounds similar to this compound can act as antagonists for the histamine H3 receptor. These antagonists are useful in treating various disorders, including anxiety, depression, and cognitive impairments associated with Alzheimer's disease. The specificity of these compounds for the H3 receptor over other histamine receptors enhances their therapeutic potential .

Organic Synthesis

The compound is utilized as a building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to create more complex structures.

Synthesis Protocols

The synthesis of this compound typically involves several steps, including the reaction of 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. Detailed experimental protocols outline specific conditions and reagents used, demonstrating its versatility in organic synthesis .

Potential Applications in Cancer Treatment

Recent studies have explored the application of compounds related to this compound in cancer therapy. These compounds may inhibit specific kinases involved in tumor growth and metastasis, offering a new avenue for cancer treatment .

Autoimmune Diseases

Research has also suggested that derivatives of this compound could be effective in treating autoimmune diseases by modulating immune responses through targeted inhibition of signaling pathways associated with these conditions .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Functional Groups | Unique Features |

|---|---|---|---|

| This compound | Cyclobutane | Amide, Ketone | Unique cyclobutane structure |

| Benzyl 3-Oxopiperazine-1-carboxylate | Piperazine | Ester, Ketone | Different ring size affects reactivity |

| Benzyl 3-Oxocyclobutylcarbamate | Cyclobutane | Carbamate, Ketone | Carbamate may enhance solubility |

| N-Benzyl-3-pyrrolidone | Pyrrolidine | Amide | Five-membered ring alters physical properties |

This table highlights the uniqueness of this compound due to its specific cyclobutane framework combined with oxo and amide functionalities, which may confer distinct chemical and biological properties compared to its analogs .

Mecanismo De Acción

The mechanism of action of N-Benzyl-3-oxocyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzyl group plays a crucial role in its activity .

Comparación Con Compuestos Similares

- N-Benzyl-3-oxocyclopentanecarboxamide

- N-Benzyl-3-oxocyclohexanecarboxamide

- N-Benzyl-3-oxocycloheptanecarboxamide

Comparison: N-Benzyl-3-oxocyclobutanecarboxamide is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its analogs with larger ring sizes.

Actividad Biológica

N-Benzyl-3-oxocyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a cyclobutane ring with a ketone and amide functional group. The synthesis typically involves the reaction of 3-oxocyclobutanecarboxylic acid with benzylamine or benzyl bromide under various conditions to yield high-purity products .

Synthesis Overview:

- Starting Materials: 3-Oxocyclobutanecarboxylic acid, benzylamine.

- Reagents: Potassium carbonate, acetone.

- Conditions: Reflux for 16 hours.

- Yield: Approximately 90% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human colon cancer (HT29)

- Prostate cancer (DU145)

Molecular docking studies indicated that this compound interacts effectively with key targets involved in cancer proliferation, such as EGFR tyrosine kinase . The binding affinity was comparable to that of established anticancer agents, suggesting its potential as a therapeutic candidate.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 15 | EGFR inhibition |

| DU145 | 20 | Induction of apoptosis |

Histone Deacetylase Inhibition

This compound has also been studied for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. Experimental results showed that this compound increases histone acetylation levels in neuronal cells, which is associated with enhanced cognitive function and neuroprotection .

Table 2: HDAC Inhibition Assay Results

| Compound | Acetylation Level (%) | Control (Vehicle) |

|---|---|---|

| This compound | 75 | 30 |

| Positive Control (Trichostatin A) | 90 | 30 |

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis. The compound's structure allows it to fit into the active sites of enzymes like HDACs and EGFR, thereby inhibiting their activity and leading to altered cellular responses.

Case Studies

-

Case Study on Anticancer Activity:

A study conducted on HT29 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment. -

Neuroprotective Effects:

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function as measured by behavioral tests. Histological analysis showed reduced markers of neuroinflammation and increased neuronal survival compared to control groups .

Propiedades

IUPAC Name |

N-benzyl-3-oxocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-10(7-11)12(15)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVOPKEZQJJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.